

physical and chemical characteristics of Didesethyl Chloroquine Hydroxyacetamide-d4

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Compound of Interest

Compound Name:	Didesethyl Chloroquine Hydroxyacetamide-d4
Cat. No.:	B565001

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An In-depth Technical Guide to Didesethyl Chloroquine Hydroxyacetamide-d4

Introduction

Didesethyl Chloroquine Hydroxyacetamide-d4 is a stable, deuterium-labeled isotopologue of Didesethyl Chloroquine Hydroxyacetamide. As a derivative of chloroquine, a widely studied antimalarial agent, this compound serves a critical role not as a therapeutic agent itself, but as an internal standard for analytical and research purposes. The incorporation of four deuterium atoms provides a distinct mass shift, making it an invaluable tool for highly sensitive and accurate quantification in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive overview of its known physical and chemical characteristics, its primary applications, and a representative experimental workflow for its use in research settings.

Physical and Chemical Characteristics

The fundamental properties of **Didesethyl Chloroquine Hydroxyacetamide-d4** are summarized below. This data is compiled from various chemical suppliers and databases, providing a foundational understanding for researchers handling this compound.

Property	Value	Reference(s)
IUPAC Name	N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide	[1] [2] [3]
Synonyms	4-(4'-Glycolamidyl-1'-methyl-3,4-d4-butylamino)-7-chloroquinoline	[1] [2] [3] [4]
CAS Number	1216956-86-3	[1] [2] [3] [4] [5]
Unlabeled CAS Number	1159977-30-6	[1] [5]
Molecular Formula	C ₁₆ H ₁₆ D ₄ ClN ₃ O ₂	[4] [5]
Molecular Weight	325.83 g/mol	[1] [2] [3] [4] [5]
Accurate Mass	325.1495	[1] [2] [3]
Appearance	Pale Brown Solid (Foam)	[4]
Storage Conditions	2-8°C Refrigerator	[4]
Shipping Conditions	Ambient	[4]
SMILES	<chem>[2H]C([2H])C(C)Nc1ccnc2cc(Cl)ccc12C([2H])([2H])NC(=O)CO</chem>	[1] [2] [3]
InChI	InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2	[1] [2] [3]

Applications in Research and Drug Development

The primary application of **Didesethyl Chloroquine Hydroxyacetamide-d4** is its use as an internal standard in quantitative bioanalysis.[\[6\]](#) Stable isotope-labeled compounds are

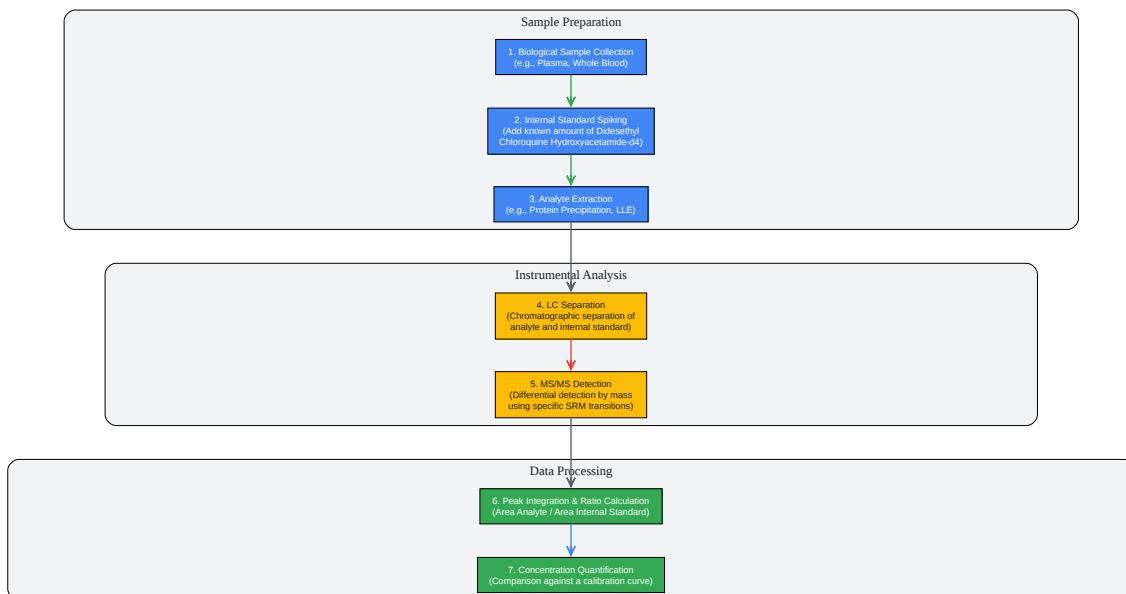
considered the gold standard for internal standards in mass spectrometry-based assays for several key reasons:

- **Similar Physicochemical Properties:** It behaves nearly identically to its non-labeled counterpart during sample extraction, chromatographic separation, and ionization, which corrects for variability in these steps.
- **Mass Differentiation:** The deuterium labels provide a clear mass difference, allowing a mass spectrometer to distinguish between the analyte and the internal standard.[7]
- **Accurate Quantification:** By comparing the instrument response of the analyte to the known concentration of the spiked internal standard, precise and accurate quantification can be achieved, even at very low concentrations in complex biological matrices like plasma or whole blood.[7]

This compound is particularly useful in pharmacokinetic studies that aim to measure the concentration of chloroquine and its metabolites over time.[5] Deuteration can sometimes alter the metabolic profile of a drug, a phenomenon that is also a subject of research.[5] It also serves as an intermediate in the synthesis of other labeled compounds, such as Cletoquine Oxalate.[4]

Experimental Protocols and Workflows

While specific synthesis protocols for **Didesethyl Chloroquine Hydroxyacetamide-d4** are proprietary to chemical manufacturers, a representative experimental workflow for its application as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is detailed below. This workflow is typical for quantifying a drug metabolite in a biological sample.



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Figure 1: A typical LC-MS/MS workflow for quantifying a drug metabolite.

Methodology Details:

- **Sample Preparation:** A precise volume of the biological matrix (e.g., plasma) is aliquoted. A known, fixed amount of **Didesethyl Chloroquine Hydroxyacetamide-d4** solution is added ("spiked") into the sample. An organic solvent (like acetonitrile) is then added to precipitate proteins and extract the analyte and the internal standard. The sample is centrifuged, and the supernatant is collected for analysis.
- **LC Separation:** The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and internal standard, due to their similar chemical nature, co-elute or elute very closely from the analytical column.

- **MS/MS Detection:** As the compounds exit the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to specifically monitor the mass-to-charge (m/z) transitions for both the unlabeled analyte and the d4-labeled internal standard, a technique known as Selected Reaction Monitoring (SRM). [7] For example, a transition for chloroquine might be m/z 320.2 > 247.2, while the corresponding d4-labeled standard would be monitored at a higher mass, such as m/z 324.3 > 251.2.[7]
- **Quantification:** The peak areas for both the analyte and the internal standard are measured by the instrument's software. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the unknown concentration of the analyte in the original sample by plotting this ratio against a standard calibration curve.

Signaling Pathways and Biological Activity

Information regarding the direct interaction of **Didesethyl Chloroquine Hydroxyacetamide-d4** with specific signaling pathways is not available in the reviewed literature. This compound is synthesized for use as an analytical tool, and as such, its biological activity is not its primary characteristic of interest. Its parent compounds, chloroquine and hydroxychloroquine, are known to interfere with lysosomal function and autophagy, but these effects are not typically studied for the deuterated analytical standard itself.

Conclusion

Didesethyl Chloroquine Hydroxyacetamide-d4 is a highly specific chemical tool essential for modern drug metabolism and pharmacokinetic research. Its well-defined chemical properties and the stability of its isotopic label make it an ideal internal standard for ensuring the accuracy, precision, and reliability of bioanalytical data generated through mass spectrometry. While not a therapeutic agent, its role in the development and evaluation of pharmaceuticals is indispensable for researchers in the field.

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